molecular formula C7H8N2O2 B151078 (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid CAS No. 689251-97-6

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Cat. No. B151078
M. Wt: 152.15 g/mol
InChI Key: PTIQETSIDLDEMZ-NSCUHMNNSA-N
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Description

The compound "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" is a derivative of acrylic acid, which is a well-known chemical entity used in various synthetic applications. Acrylic acid derivatives are known for their diverse chemical reactivity and have been studied extensively in the context of pharmaceuticals, agrochemicals, and materials science. The specific compound is characterized by the presence of a 1-methyl-1H-pyrazol-4-yl group attached to the acrylic acid moiety, which could potentially impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of acrylic acid derivatives often involves the formation of the acrylate moiety through various chemical reactions. For instance, the paper titled "2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4- yl)acrylic acid" describes the synthesis of a related compound via acid hydrolysis of an oxazolone precursor in glacial acetic acid . This method could potentially be adapted for the synthesis of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acrylic acid derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of the compound synthesized in was established based on IR, 1H NMR, 13C-NMR, and mass spectral data. These techniques would similarly be applicable to determine the molecular structure of "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" and to confirm the geometry of the double bond as well as the position of the substituents.

Chemical Reactions Analysis

Acrylic acid derivatives can undergo a variety of chemical reactions, including cyclization, as demonstrated in the synthesis of model pyrazolo- and triazolo[1,5-α]pyrimidines from methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates . The reactivity of the pyrazolyl group in "(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid" could be explored in similar cyclization reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure of a methyl acrylate derivative is discussed in , where weak intermolecular interactions were observed in the crystal packing. These properties are crucial for understanding the behavior of the compound in different environments and can guide its applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : A novel acrylic acid derivative, related to the query compound, was synthesized and characterized using various spectral data, indicating its potential for further chemical studies and applications (Kaushik et al., 2011).

  • Functional Modification of Hydrogels : Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole derivatives, showcases their potential medical applications due to their increased thermal stability and significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

  • Synthesis of Liquid Crystalline Compounds : Pyrazolone derivatives, which are structurally similar to the query compound, have been synthesized, showing that they exhibit mesomorphism and thermal stability, making them candidates for liquid crystal displays and other related technologies (Thaker et al., 2013).

Material Science and Engineering Applications

  • Development of Corrosion Inhibitors : A study explored the use of a compound structurally similar to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid for forming self-assembled films on iron surfaces. This application demonstrates the potential of such compounds in protecting metals against corrosion, a crucial aspect in material science and engineering (Zhang et al., 2009).

  • Photoinduced Birefringence in Polymers : Research on the photoinduced birefringence in polymers doped with pyrazoline derivative, related to the query compound, reveals potential for photonic applications. This could lead to advancements in the field of optical switchers and other photonic devices (Szukalski et al., 2015).

  • Molecular Engineering for Solar Cell Applications : The structurally related compounds have been used in the molecular engineering of organic sensitizers for solar cells, highlighting the potential of such compounds in renewable energy applications (Kim et al., 2006).

Safety And Hazards

The safety information for “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIQETSIDLDEMZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364140
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

CAS RN

689251-97-6
Record name (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689251-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 689251-97-6
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Synthesis routes and methods

Procedure details

A mixture of 1-methylpyrazole-4-carboxaldehyde (made as in reference 15) (18.1 g), malonic acid (17.1 g), pyridine (15 ml) and piperidine (0.2 ml) was heated to 100° C. for 1 hour. After cooling, water was added, followed by aqueous ammonia to obtain a clear solution, which was acidified to pH5 with hydrochloric acid. The resulting solid was filtered off, washed with water and dried to obtain 3-(1-methylpyrazol-4-yl)acrylic acid (18.9 g). 1H-NMR (d6-DMSO) δ 3.83 (3H, s), 6.18 (1H, d), 7.44 (1H, d), 7.83 (1H, s), 8.07 (1H, s). (APCI) M+H=153. C7H8N2O2 requires 152.
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15 mL
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